5'-Chloro-2'-methoxy-2-methylvaleranilide
Overview
Description
5’-Chloro-2’-methoxy-2-methylvaleranilide is an organic compound with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.741 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a valeranilide backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2’-methoxy-2-methylvaleranilide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methylvaleryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond . The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 5’-Chloro-2’-methoxy-2-methylvaleranilide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-2’-methoxy-2-methylvaleranilide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted anilides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
5’-Chloro-2’-methoxy-2-methylvaleranilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-methoxy-2-methylvaleranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxybenzoic acid
- 2-Methylvaleryl chloride
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
Uniqueness
5’-Chloro-2’-methoxy-2-methylvaleranilide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-4-5-9(2)13(16)15-11-8-10(14)6-7-12(11)17-3/h6-9H,4-5H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWAXWYCHZLBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=CC(=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343995 | |
Record name | 5'-Chloro-2'-methoxy-2-methylvaleranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209683-34-1 | |
Record name | 5'-Chloro-2'-methoxy-2-methylvaleranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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